molecular formula C12H15ClN2 B1587583 4-Cyano-4-phenylpiperidine hydrochloride CAS No. 51304-58-6

4-Cyano-4-phenylpiperidine hydrochloride

Cat. No.: B1587583
CAS No.: 51304-58-6
M. Wt: 222.71 g/mol
InChI Key: CQPHZBOPSZGTJM-UHFFFAOYSA-N
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Description

It is a white to pale cream crystalline powder with a molecular weight of 222.71 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

4-Cyano-4-phenylpiperidine hydrochloride has been used as a reactant for the synthesis of CCR5 antagonists derived at the N-terminal of the piperidine ring, substituted piperidines as ligands of chemokine receptor 5, and inhibitors of HIV-1 . The nature of these interactions involves the formation of covalent bonds during the synthesis process.

Cellular Effects

Given its use in the synthesis of CCR5 antagonists and inhibitors of HIV-1 , it may indirectly influence cell function by contributing to the activity of these compounds.

Molecular Mechanism

The molecular mechanism of action of this compound is not directly known. It is used in the synthesis of compounds that interact with the CCR5 receptor and inhibit HIV-1 . These interactions likely involve binding to specific biomolecules and potentially influencing gene expression.

Preparation Methods

The synthesis of 4-Cyano-4-phenylpiperidine hydrochloride involves several steps:

This method is noted for its simplicity and suitability for industrial production, yielding a high-purity product with a total yield of over 89% .

Chemical Reactions Analysis

4-Cyano-4-phenylpiperidine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include triethylamine, lithium aluminum hydride, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

4-phenylpiperidine-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11;/h1-5,14H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPHZBOPSZGTJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C#N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199303
Record name 4-Phenylpiperidine-4-carbonitrile hydrochloride
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Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51304-58-6
Record name 4-Piperidinecarbonitrile, 4-phenyl-, hydrochloride (1:1)
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Record name 4-Phenylpiperidine-4-carbonitrile hydrochloride
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Record name 51304-58-6
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Record name 4-Phenylpiperidine-4-carbonitrile hydrochloride
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Record name 4-phenylpiperidine-4-carbonitrile hydrochloride
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Record name 4-Cyano-4-phenylpiperidine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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